REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[CH3:2].[CH2:9]([Li])CCC.IC>O1CCCC1>[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)([CH3:9])[CH3:2]
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
6000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3970 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
642 mL
|
Type
|
reactant
|
Smiles
|
IC
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Control Type
|
UNSPECIFIED
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Setpoint
|
-45 °C
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Type
|
CUSTOM
|
Details
|
Stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature at −20° C. to −25° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature between −40° C. and −45° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
to stir for an additional 2 hours at −40° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was quenched by the fast drop wise addition of water (4000 mL)
|
Type
|
ADDITION
|
Details
|
added over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
treated with concentrated Hydrochloric acid (1150 mL)
|
Type
|
ADDITION
|
Details
|
added over a period of 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
to stir for an additional hour
|
Type
|
TEMPERATURE
|
Details
|
while warming to 15° C.
|
Type
|
CUSTOM
|
Details
|
was transferred to a separatory funnel with diethyl ether (2000 mL)
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
The aqueous phase was further washed with diethyl ether (3×1000 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with diethyl ether (4×1000 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with saturated brine (1000 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried (anhydrous magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
followed by removal of the solvent under reduced pressure at room temperature
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=NC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 2000 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |